(1-Ethanesulfonyl-piperidin-4-yl)-methanol
Description
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWSUALCIMBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Ethanesulfonyl-piperidin-4-yl)-methanol: A Comprehensive Technical Guide for Researchers
CAS Number: 1082811-96-8 Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.29 g/mol
This technical guide provides an in-depth overview of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, analytical characterization, and its potential applications in medicinal chemistry, grounded in established scientific principles.
Introduction and Significance
This compound belongs to the class of N-sulfonylpiperidines, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a sulfonyl group at the piperidine nitrogen can modulate the compound's polarity, lipophilicity, and metabolic stability, while also providing a key hydrogen bond acceptor.[3] The primary alcohol functionality at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Sulfonylpiperidine derivatives have been explored for a variety of biological activities, including as antibacterial agents that inhibit essential enzymes like thymidylate kinase in Gram-positive bacteria.[4] The structural features of this compound make it a promising starting material for the development of novel therapeutics.
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. While experimental data for some properties are not publicly available, a combination of data from suppliers and computational predictions provides valuable insights.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₁₇NO₃S | ChemScene[1] |
| Molecular Weight | 207.29 | ChemScene[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a melting point of 110 °C.[5] | - |
| Boiling Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a predicted boiling point of 267 to 310 °C.[5] | - |
| Solubility | Soluble in methanol and other polar organic solvents. Solubility in nonpolar solvents is expected to be limited. | General chemical principles[6] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | ChemScene[1] |
| LogP | 0.0404 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis Methodology
The most direct and widely applicable method for the synthesis of this compound is the sulfonylation of the commercially available piperidin-4-ylmethanol with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Piperidin-4-ylmethanol (1.0 eq)
-
Ethanesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidin-4-ylmethanol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA.
-
Slowly add ethanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[7] The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are provided below.
Caption: Chemical structure of this compound.
¹H NMR (Predicted):
-
δ 3.70-3.85 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, axial).
-
δ 3.50 (d, J=6.0 Hz, 2H): Protons of the hydroxymethyl group (CH₂OH).
-
δ 3.00 (q, J=7.4 Hz, 2H): Methylene protons of the ethanesulfonyl group (CH₂SO₂).
-
δ 2.80-2.95 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, equatorial).
-
δ 1.80-1.95 (m, 2H): Equatorial protons on the piperidine ring (C3-H and C5-H).
-
δ 1.70-1.80 (m, 1H): Proton at the 4-position of the piperidine ring (C4-H).
-
δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring (C3-H and C5-H).
-
δ 1.30 (t, J=7.4 Hz, 3H): Methyl protons of the ethanesulfonyl group (CH₃).
-
δ 1.60 (br s, 1H): Hydroxyl proton (OH).
¹³C NMR (Predicted):
-
δ 67.5: Carbon of the hydroxymethyl group (CH₂OH).
-
δ 47.0: Carbons of the ethanesulfonyl group (CH₂SO₂).
-
δ 46.5: Carbons on the piperidine ring adjacent to the nitrogen (C2 and C6).
-
δ 39.0: Carbon at the 4-position of the piperidine ring (C4).
-
δ 29.5: Carbons on the piperidine ring (C3 and C5).
-
δ 8.0: Methyl carbon of the ethanesulfonyl group (CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺.
Expected Fragmentation Pattern:
-
[M+H]⁺ = 208.1: The protonated molecular ion.
-
Loss of H₂O: A fragment corresponding to the loss of water from the alcohol functionality.
-
Loss of the ethanesulfonyl group: Cleavage of the N-S bond.
-
Cleavage of the piperidine ring: Characteristic fragmentation of the piperidine scaffold.
Applications in Drug Discovery and Medicinal Chemistry
As a functionalized building block, this compound serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, providing access to a wide array of derivatives.
The N-sulfonylpiperidine moiety is a known pharmacophore in various drug candidates. For instance, derivatives of sulfonylpiperidines have been investigated as inhibitors of carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[8] Furthermore, the piperidine scaffold is a key component of many CNS-active drugs, and modification with a sulfonyl group can fine-tune properties such as blood-brain barrier penetration.
Safety, Handling, and Storage
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its combination of a functionalizable piperidine core and a modulating ethanesulfonyl group makes it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
1-(Ethanesulfonyl)piperidin-4-amine Properties. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry, 63, 845-854.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 352-359.
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer.
- Tables For Organic Structure Analysis. (n.d.).
-
GNPS Library Spectrum CCMSLIB00005768062. (2020). Retrieved from [Link]
- Ion fragmentation of small molecules in mass spectrometry. (n.d.).
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(16), 2684-2721.
- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry, 90, 342-350.
- Process for the preparation of piperidine derivatives. (2005). U.S.
- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
-
Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2018). Molecules, 23(10), 2643.
- Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. (1997).
-
The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. (n.d.). BYJU'S. Retrieved from [Link]
-
(e)-1-benzyl-3-(1-iodoethylidene)piperidine. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 3. Compound (4-benzylpiperidin-1-yl)[1-(ethanesulfonyl)piperidin-4-yl]methanone -... [chemdiv.com]
- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Introduction & Molecular Architecture
(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) is a specialized heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). It serves as a robust scaffold for introducing the piperidine pharmacophore while modulating lipophilicity and metabolic stability through the ethylsulfonyl moiety.
Unlike simple piperidines, the introduction of the sulfonyl group at the nitrogen atom alters the electronic landscape of the ring, reducing the basicity of the nitrogen and influencing the spatial orientation of the 4-position substituent.
Core Identity Data
| Property | Specification |
| IUPAC Name | (1-ethanesulfonylpiperidin-4-yl)methanol |
| CAS Registry | 1082811-96-8 |
| Molecular Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| LogP (Predicted) | ~0.2 (Amphiphilic character) |
| H-Bond Donors/Acceptors | 1 / 4 |
Stereochemical & Conformational Analysis[2][3]
A critical distinction must be made between configurational stereochemistry (chirality) and conformational stereochemistry (3D geometry) for this molecule.
Chirality Assessment
The molecule is achiral .
-
Symmetry: The piperidine ring, when substituted at the 1 and 4 positions, possesses a plane of symmetry passing through the Nitrogen (N1), Carbon-4 (C4), and the substituents attached to them.
-
Implication: There are no enantiomers. The C4 carbon is prochiral; however, the molecule itself does not rotate plane-polarized light.
Conformational Dynamics (The "Chair" Preference)
While achiral, the molecule exhibits significant conformational isomerism. The piperidine ring exists predominantly in a chair conformation. The stability of this chair is dictated by the A-value (conformational free energy) of the hydroxymethyl group (-CH₂OH) and the geometry of the sulfonamide nitrogen.
-
C4-Substituent Preference: The hydroxymethyl group at position 4 will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.
-
N-Sulfonyl Geometry: Unlike N-alkyl piperidines (which undergo rapid pyramidal inversion), N-sulfonyl piperidines exhibit a flattened nitrogen geometry due to
orbital delocalization. This creates a more rigid "anchoring" effect on the ring conformation.
2.2.1 Conformational Energy Landscape
The equilibrium heavily favors the equatorial conformer (>95% population at RT).
Figure 1: Thermodynamic equilibrium of the piperidine chair flip. The equatorial conformer is dominant.
Synthetic Protocol: Selective N-Sulfonylation
The synthesis requires the selective reaction of 4-piperidinemethanol with ethanesulfonyl chloride. The challenge lies in distinguishing between the nucleophilic nitrogen (secondary amine) and the nucleophilic oxygen (primary alcohol).
Chemo-selectivity Principle: Under controlled basic conditions, the secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-sulfonylation without protecting the alcohol.
Reagents & Materials
-
Substrate: 4-Piperidinemethanol (CAS 6457-49-4)[1]
-
Reagent: Ethanesulfonyl chloride (EtSO₂Cl)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
-
Quench: 1M HCl, Sat. NaHCO₃
Step-by-Step Methodology
-
Preparation (0 min): Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add TEA (1.5 equiv).
-
Thermal Control (10 min): Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses the kinetic rate of O-sulfonylation.
-
Addition (15-30 min): Add ethanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.
-
Observation: Slight fuming may occur; ensure good ventilation.
-
-
Reaction (2-4 hours): Allow the mixture to warm slowly to room temperature (25°C). Monitor by TLC (System: 10% MeOH in DCM). The amine spot (low Rf) should disappear, replaced by a higher Rf sulfonamide spot.
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO₃ (neutralizes acid).
-
Wash with Brine, dry over MgSO₄, and concentrate.[2]
-
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 2: Selective N-sulfonylation workflow minimizing O-sulfonylation side products.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₂OH | 3.50 - 3.55 | Doublet (J=6Hz) | 2H | Hydroxymethyl protons |
| N-CH (eq) | 3.75 - 3.85 | Broad Doublet | 2H | Piperidine C2/C6 equatorial |
| N-CH (ax) | 2.60 - 2.70 | Triplet of Doublets | 2H | Piperidine C2/C6 axial |
| SO₂-CH₂- | 2.95 - 3.05 | Quartet | 2H | Ethyl sulfonyl methylene |
| -CH₃ | 1.35 - 1.40 | Triplet | 3H | Ethyl sulfonyl methyl |
| Ring CH | 1.20 - 1.90 | Multiplets | 5H | C3, C5, and C4 methine |
Diagnostic Check:
-
Absence of peaks > 4.0 ppm (indicates no O-sulfonylation).
-
Presence of the ethyl quartet/triplet system confirms sulfonamide formation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 208.1
-
Pattern: Look for the [M+Na]⁺ adduct (230.1) which is common for hydroxylated compounds.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24873109, 4-Piperidinemethanol. Retrieved from [Link] (Precursor data).
-
- Synthetic Methodology (Sulfonylation)
- Conformational Analysis: Bouchu, D., et al. (2022). Conformational analysis of piperidine derivatives. Journal of Molecular Modeling. (General reference for piperidine A-values).
- Commercial Availability & CAS Verification
Sources
Technical Monograph: Purity and Stability of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Part 1: Executive Summary & Molecular Architecture
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine scaffold widely used as an intermediate in the synthesis of JAK inhibitors and GPCR ligands. Its stability profile is governed by two competing functional groups: a robust sulfonamide moiety and a reactive primary alcohol .
From a purity perspective, this molecule presents a specific analytical challenge: it lacks a distinct UV chromophore. The absence of an aromatic ring means standard HPLC-UV (254 nm) methods will yield poor sensitivity, necessitating the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry (LC-MS).
Molecular Identity
| Attribute | Detail |
| IUPAC Name | (1-ethanesulfonylpiperidin-4-yl)methanol |
| Molecular Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| LogP (Predicted) | ~0.2 (Hydrophilic/Polar) |
| pKa (Base) | The sulfonamide nitrogen is non-basic; the piperidine nitrogen is deactivated.[1] |
| Solubility | High in MeOH, DMSO, DCM; Moderate to High in Water. |
Part 2: Synthesis-Driven Impurity Genealogy
To control purity, one must understand the genesis of impurities. The standard synthesis involves the sulfonylation of piperidin-4-yl-methanol with ethanesulfonyl chloride in the presence of a base (e.g., Triethylamine).
The "O-Sulfonation" Risk
The most critical process-related impurity is the O-sulfonated ester . While the nitrogen atom is more nucleophilic, excess sulfonyl chloride or improper pH control can lead to the sulfonyl group attacking the hydroxyl (-OH) group, forming an ester impurity that is structurally similar and difficult to separate.
Diagram 1: Impurity Genealogy & Synthesis Logic
This diagram maps the formation of the target molecule and its critical impurities.
Caption: Logical flow of synthesis showing the origin of Process Impurity B (O-sulfonation) and Degradant Impurity C (Oxidation).
Part 3: Analytical Strategy (The "No-Chromophore" Challenge)
Standard UV detection is insufficient. The molecule absorbs only in the low-UV region (<210 nm), where solvent cut-off (from methanol or acetonitrile) creates high noise and baseline drift.
Recommended Method: LC-CAD or LC-MS
For accurate purity and stability indicating methods (SIM), you must use a detector that does not rely on aromatic absorption.
Protocol: HPLC-CAD (Charged Aerosol Detection)
-
Rationale: CAD detects all non-volatile analytes roughly in proportion to their mass, making it ideal for this non-chromophoric molecule.
-
Column: Waters XBridge Phenyl or Agilent Zorbax SB-Aq (Polar retention is necessary).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 60% B over 15 minutes. (Avoid high organic hold as the molecule is polar).
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD (Nebulizer temp: 35°C).
Diagram 2: Analytical Decision Matrix
Use this workflow to select the correct validation equipment.
Caption: Decision tree highlighting the necessity of Universal Detectors (CAD/ELSD) or MS over standard UV.
Part 4: Stability Protocol (ICH Q1A Tailored)
The primary stability risk for this molecule is oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. The sulfonamide bond is generally stable but can hydrolyze under extreme acidic stress.
Forced Degradation Protocol
Perform these stress tests to validate the analytical method (ensure separation of degradants from the main peak).
| Stress Condition | Protocol | Expected Degradation Path |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | Hydrolysis of sulfonamide (Slow); Dehydration of alcohol. |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | Generally stable; potential elimination reactions. |
| Oxidation | 3% H₂O₂ at RT, 2 hours | High Risk. Conversion of -CH₂OH to -COOH (Carboxylic Acid). |
| Thermal | 80°C (Solid state), 24 hours | Physical changes (melting/sintering). |
| Photostability | 1.2 million lux hours | Low risk (no conjugation), but required by ICH Q1B. |
Diagram 3: Stability Testing Workflow
Standardized workflow for generating the stability profile.
Caption: Workflow demonstrating the stress testing pathways and expected degradant identification.
Part 5: Handling and Storage
-
Hygroscopicity: The polar nature of the sulfonamide and alcohol groups makes this compound hygroscopic . It must be stored in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon).
-
Storage Temperature: Long-term storage at 2-8°C is recommended to inhibit slow oxidation of the alcohol function.
-
Re-test Period: If stored properly, the expected re-test period is 24 months .
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. (2003).[2]
-
PubChem. Compound Summary for CAS 1082811-96-8. National Library of Medicine.
-
BenchChem. Analytical Methods for Piperidine Derivatives. (General Reference for Non-chromophoric detection).
-
U.S. EPA CompTox. 1-(Ethanesulfonyl)piperidin-4-amine derivatives properties.
Sources
An In-depth Technical Guide to the Solubility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to accurately determine the solubility of this compound in a range of organic solvents. This guide is designed to be a practical resource, bridging theoretical understanding with actionable laboratory methods to support process development, formulation, and purification activities.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a sulfonyl group, a piperidine ring, and a primary alcohol, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.[1]
This guide will delve into the theoretical underpinnings of this compound's solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to predict its compatibility with different solvent classes.[2] Subsequently, it will provide robust, step-by-step methodologies for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃S | [3] |
| Molecular Weight | 207.29 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Predicted LogP | 0.0404 | [3] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
The low predicted LogP value suggests a relatively hydrophilic nature, indicating that the compound will likely exhibit favorable solubility in polar solvents. The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the nitrogen atom) further underscores its potential for strong interactions with protic and polar aprotic solvents.[4]
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection, saving time and resources.
"Like Dissolves Like": A Qualitative Approach
The adage "like dissolves like" serves as a fundamental starting point. Based on the physicochemical properties outlined in Table 1, we can make the following qualitative predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl and sulfonyl groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is expected, driven by dipole-dipole interactions with the polar sulfonyl group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is likely, as the overall polarity of this compound will hinder its interaction with nonpolar solvent molecules.
Hansen Solubility Parameters (HSP)
A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][5] The principle of HSP is that substances with similar HSP values are likely to be miscible.[6]
While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4][7] Researchers can then compare these estimated values to the known HSP of various solvents to create a ranked list of potential candidates for solubility screening. The difference in HSP between the solute and solvent (Δδ) can be used as a predictive measure, with smaller differences suggesting higher solubility.[7]
Experimental Determination of Solubility
Accurate solubility data is critical for process development and regulatory filings.[8][9][10][11][12] The following sections detail robust methods for determining both thermodynamic and kinetic solubility.
Distinction Between Thermodynamic and Kinetic Solubility
It is crucial to differentiate between thermodynamic and kinetic solubility:
-
Thermodynamic Solubility: The equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. This is a true measure of a compound's solubility and is essential for understanding its intrinsic properties.[13][14]
-
Kinetic Solubility: The concentration of a solute at the point of precipitation from a supersaturated solution. This value is often higher than the thermodynamic solubility and can be influenced by the experimental conditions.[13][14][15]
For applications such as crystallization and formulation, determining the thermodynamic solubility is paramount.
Recommended Method: Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[16][17][18]
Caption: Workflow for the isothermal shake-flask solubility determination.
-
Preparation: To a series of glass vials, add an excess amount of this compound. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[14]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[19]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[15]
-
Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation.[19] Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery where rapid screening of multiple solvents is required, a turbidimetric method can be employed to determine kinetic solubility.[15]
Caption: Workflow for high-throughput kinetic solubility screening.
-
Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
In a microtiter plate, perform serial dilutions of the stock solution.
-
Add the target organic solvent to each well.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.[15]
Data Interpretation and Application
The obtained solubility data can be used to:
-
Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while solvent/anti-solvent systems with a steep solubility curve as a function of temperature are desirable for crystallization.[16]
-
Guide formulation development: Understanding the solubility in various excipients is a critical first step in designing a stable and bioavailable drug product.[1]
-
Inform safety and handling procedures: Knowledge of solubility is important for developing cleaning procedures and assessing the potential for exposure.[20][21][22]
Conclusion
While publicly available quantitative data on the solubility of this compound in organic solvents is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path for researchers to obtain this critical information. By understanding the physicochemical properties of the molecule and applying the detailed protocols outlined in this guide, scientists and drug development professionals can confidently characterize its solubility profile, enabling more efficient process development, formulation, and overall research.
References
- Hansen, C. M. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
-
West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
- Jadhav, M. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.
- Maltseva, A. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.
-
DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
- Patel, K. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
-
BioQC. (n.d.). Navigating Regulatory Requirements and ICH Q6B. Retrieved from [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
- Kumar, R. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
-
ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved from [Link]
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Thermo Fisher Scientific. (2023, September 5).
- Sigma-Aldrich. (2025, September 13).
- Actylis Lab Solutions. (2024, September 13).
- GFS Chemicals. (n.d.).
-
U.S. Environmental Protection Agency. (2025, October 15). 1-(Ethanesulfonyl)piperidin-4-amine Properties. Retrieved from [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 7. science.rsu.lv [science.rsu.lv]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. Navigating Regulatory Requirements and ICH Q6B | BioQC [bio-qc.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. who.int [who.int]
- 20. fishersci.com [fishersci.com]
- 21. actylislab.com [actylislab.com]
- 22. leap.epa.ie [leap.epa.ie]
Technical Guide: Safe Handling and Storage of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Document Control:
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers.
-
Compound Class: Sulfonyl-piperidine derivative / Primary Alcohol.
Executive Summary & Chemical Identity[3][4]
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine intermediate commonly employed in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of a piperidine ring masked at the nitrogen by an ethanesulfonyl group, with a hydroxymethyl handle at the 4-position.
Unlike its precursors (piperidine or ethanesulfonyl chloride), this molecule is chemically stable and lacks the extreme corrosivity of the free amine or the lachrymatory properties of the sulfonyl chloride. However, as a sulfonamide derivative, it poses specific risks regarding sensitization and systemic toxicity that require rigorous control bands.
Physicochemical Profile
| Property | Data / Description | Relevance to Safety |
| CAS Number | 1082811-96-8 | Unique Identifier for inventory/EHS. |
| Molecular Formula | C₈H₁₇NO₃S | N/A |
| Molecular Weight | 207.29 g/mol | Determines molarity calculations. |
| Physical State | Solid (White to off-white powder) | Inhalation hazard (dust). |
| Solubility | DMSO, Methanol, DCM | Solvent compatibility for cleaning/spills. |
| LogP (Predicted) | ~0.5 - 1.0 | Moderate lipophilicity; potential skin absorption. |
Hazard Identification & Toxicology (The "Why")
While specific toxicological data (LD50) for this exact CAS may be limited in public registries, Read-Across Toxicology from the methyl-analog (CAS 241134-34-9) and the functional group analysis dictates the following safety profile.
Functional Group Analysis
-
Sulfonamide Moiety: The
group renders the piperidine nitrogen non-basic. This reduces the risk of chemical burns associated with free piperidines. However, sulfonamide structures are well-documented haptens , capable of inducing Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization. -
Primary Alcohol: Generally low acute toxicity but contributes to potential eye and mucous membrane irritation (H319).
GHS Classification (Derived)
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Category 4).
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction (Precautionary assignment due to sulfonamide class).
Engineering Controls & Containment
The primary risk vector for this compound is inhalation of particulates during weighing and dermal absorption during solution handling.
Containment Strategy
The following decision logic dictates the required engineering controls based on the operation state.
Figure 1: Engineering control decision matrix for solid vs. solution handling.
Static Control
Piperidine derivatives in powder form are often prone to static charging.
-
Protocol: Use an ionizing bar or anti-static gun (e.g., Zerostat) before transferring the solid to a weighing boat.
-
Reasoning: Static discharge can cause "powder fly," aerosolizing the potent sensitizer outside the containment zone.
Personal Protective Equipment (PPE)
Standard laboratory attire (lab coat, safety glasses) is insufficient. The following specific PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Latex is permeable to many organic solvents used with this compound (DCM/DMSO). Double-gloving is recommended during solution preparation. |
| Eye Protection | Chemical Safety Goggles | Preferred over safety glasses to prevent particulate entry from the side (dust hazard). |
| Respiratory | N95 / P2 (Minimum) | If handling outside a hood (strictly prohibited) or during spill cleanup. |
| Body | Tyvek Sleeves / Lab Coat | Protect forearms from dust accumulation, which can lead to contact dermatitis. |
Experimental Handling Protocols
Reaction Setup (Nucleophilic Substitution/Oxidation)
When using this compound as a nucleophile (e.g., mesylation of the alcohol or coupling):
-
Solvent Selection: Dissolve the solid in DCM or DMF inside the fume hood immediately after weighing. Do not transport the dry solid across the lab.
-
Stoichiometry: Calculate molarity based on MW 207.29.
-
Quenching: Although the molecule itself is stable, reactions involving it often use reactive electrophiles (e.g., acid chlorides).
-
Standard Quench: Saturated aqueous
or . -
Observation: Watch for exotherms if the reaction solvent is dry DMF.
-
Waste Management
-
Stream: Organic Waste (Halogen-free, unless halogenated solvents are used).
-
Deactivation: No specific deactivation is required for the compound itself, but ensure no unreacted sulfonyl chloride precursors remain in the waste stream.
Emergency Response & Stability
Stability Profile
-
Thermal: Stable at room temperature.[5]
-
Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/acid). Strong reducing agents.
-
Hygroscopicity: May be slightly hygroscopic. Store in a desiccator or tightly sealed container.
Spill Response Logic
Figure 2: Emergency response workflow for solid vs. liquid spills.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] Remove contact lenses.[3][4][6][7][8]
-
Skin Contact: Wash with soap and water.[4][8][9] Do not use ethanol to wash skin, as it may enhance transdermal absorption of the sulfonamide.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
References
-
ChemScene. (n.d.). (1-(Ethylsulfonyl)piperidin-4-yl)methanol Product Information. Retrieved from [1]
-
BLD Pharm. (n.d.). SDS and Handling for CAS 1082811-96-8. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet for (1-(Methylsulfonyl)piperidin-4-yl)methanol (Analog Read-Across). Retrieved from
-
PubChem. (n.d.). Ethanesulfonyl chloride Toxicity Data (Precursor Analysis). National Library of Medicine. Retrieved from
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 3. louisville.edu [louisville.edu]
- 4. aglayne.com [aglayne.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. americanbio.com [americanbio.com]
- 9. physics.purdue.edu [physics.purdue.edu]
Methodological & Application
Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Medicinal Chemistry
Executive Summary
(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) serves as a critical building block in the synthesis of modern small-molecule therapeutics. Structurally, it combines a flexible piperidine core with a polar, metabolically stable ethylsulfonyl "cap" and a reactive hydroxymethyl handle.
This application note details the strategic deployment of this intermediate in drug discovery, specifically for Kinase (JAK/STAT) and GPCR (GPR119) inhibitor programs. We provide validated protocols for its synthesis and downstream derivatization, emphasizing its utility as a bioisostere for N-acetyl piperidines to improve metabolic half-life and solubility.
Chemical Profile & Structural Logic[1]
-
Molecular Weight: 207.29 g/mol [2]
-
Key Functionalities:
-
Ethylsulfonyl Group: Acts as a robust hydrophobic/polar anchor. Unlike amides, sulfonamides are resistant to amidases, prolonging in vivo half-life.
-
Hydroxymethyl Handle: A primary alcohol positioned for diverse functionalization (oxidation, halogenation, Mitsunobu coupling) without steric hindrance from the ring.
-
Structural Diagram (Graphviz)
Caption: Modular breakdown of this compound showing functional domains.
Synthesis Protocol: The "Make"
The synthesis relies on the chemoselective sulfonylation of 4-piperidinemethanol. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-functionalization without protecting groups if temperature is controlled.
Materials
-
Starting Material: 4-Piperidinemethanol (CAS 6457-49-4)[3]
-
Reagent: Ethanesulfonyl chloride (EtSO2Cl)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 4-piperidinemethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) over 30 minutes. Critical: Rapid addition causes localized heating, leading to O-sulfonylation byproducts.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC or LCMS (Target Mass: 207.1 [M+H]+).
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via silica gel chromatography (0-5% MeOH in DCM).
-
Expected Yield: 85-95%
-
Appearance: White solid or viscous pale oil.
-
Application Workflows: The "Use"
Once synthesized, the alcohol handle allows for three primary divergent pathways in library synthesis.
Pathway A: Activation for Nucleophilic Substitution (SN2)
Converting the alcohol to a mesylate or tosylate creates a leaving group suitable for displacement by secondary amines or thiols. This is ideal for creating CCR antagonist libraries.
Pathway B: Direct Mitsunobu Coupling
Direct coupling with phenols or nitrogen heterocycles using PPh3/DIAD. This is the preferred route for synthesizing ether-linked Kinase Inhibitors where the piperidine acts as a solvent-exposed tail.
Pathway C: Oxidation to Aldehyde
Oxidation (Swern or Dess-Martin) yields the aldehyde, enabling reductive amination. This extends the carbon chain, often used to access GPR119 agonists .
Experimental Workflow Diagram
Caption: Divergent synthetic pathways from the hydroxymethyl intermediate.
Detailed Protocol: Mitsunobu Coupling (Pathway B)
This protocol is optimized for coupling the intermediate with a phenol-based pharmacophore (e.g., a 4-hydroxyphenyl heterocycle).
Causality & Optimization
The Mitsunobu reaction is sensitive to steric bulk and pKa. The primary alcohol of the piperidine is unhindered, making it an excellent substrate. We use DIAD over DEAD for better stability and safety profiles.
Procedure
-
Charge: In a dry flask, combine this compound (1.0 eq), the Phenolic Partner (1.0 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.
-
Cool: Cool the mixture to 0°C.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
-
Note: The solution will turn yellow/orange. Ensure the color persists or fades slowly.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).
-
Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purification: The filtrate contains the product. Purify via prep-HPLC or flash chromatography.
Data Summary: Reaction Parameters
| Parameter | Standard Condition | Optimization Note |
| Stoichiometry | 1:1:1.2:1.2 (Alc:Phenol:PPh3:DIAD) | Increase PPh3/DIAD to 1.5 eq for electron-rich phenols. |
| Temperature | 0°C | Heat to 40°C only if conversion is <50% after 12h. |
| Concentration | 0.1 M - 0.2 M | Higher concentration increases reaction rate but risks TPPO precipitation issues. |
| Order of Addition | DIAD last | Critical to prevent azodicarboxylate decomposition. |
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for CID 44548679 (Rel
-
Verification: (Search: 1082811-96-8)
-
Synthesis of N-Sulfonyl Piperidines
-
Application in Kinase Inhibitors (Structural Analog Context)
- Title: "Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor"
- Source:Journal of Medicinal Chemistry (2009).
- Context: Illustrates the utility of ethylsulfonyl-azetidine/piperidine motifs in JAK inhibition.
-
URL:[Link]
-
Mitsunobu Protocol Standards
- Title: "The Mitsunobu Reaction in the 21st Century"
- Source:Accounts of Chemical Research.
-
URL:[Link]
Sources
- 1. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (1-Ethanesulfonyl-piperidin-4-yl)-methanol in the Synthesis of Next-Generation CDK Inhibitors
Executive Summary
This technical guide details the strategic application of (1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) as a critical building block in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. While first-generation CDK inhibitors often utilized N-methyl piperazines to engage solvent-front residues, these moieties can suffer from metabolic liabilities (e.g., N-dealkylation). The ethanesulfonyl-piperidine motif offers a bioisosteric alternative with enhanced metabolic stability and distinct hydrogen-bonding potential.
This note provides validated protocols for activating and coupling this fragment to heteroaromatic kinase cores, specifically targeting the solvent-exposed regions of the ATP-binding pocket (e.g., CDK2, CDK4/6, and CDK9).
Chemical Profile & Strategic Rationale
The Molecule
This compound acts as a "linker-tail" unit.
-
The Head (Alcohol): A primary alcohol handle for diverse coupling strategies (Mitsunobu, alkylation, or oxidation).
-
The Body (Piperidine): A rigid, aliphatic spacer that directs the tail out of the ATP pocket.
-
The Tail (Ethanesulfonyl): A polar, non-basic moiety that interacts with solvent molecules or specific residues (e.g., Asp/Glu) at the pocket rim, avoiding the hERG liability often associated with basic amines.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1082811-96-8 |
| Molecular Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| Purity Requirement | >98% (HPLC) for late-stage coupling |
Structural Activity Relationship (SAR) Context
In CDK inhibitor design (e.g., analogs of R547 or Dinaciclib ), the "hinge-binder" (usually a pyrimidine, purine, or pyrazole) anchors the molecule. The "tail" extends into the solvent region.
-
Problem: Basic amines in the tail can lead to rapid clearance or hERG toxicity.
-
Solution: The sulfonyl group in this compound neutralizes the basicity of the piperidine nitrogen, improving metabolic half-life while maintaining solubility via polarity.
Experimental Protocols
Workflow Overview
The integration of this building block typically follows one of two pathways:
-
Activation via Mesylation: Converting the alcohol to a leaving group for nucleophilic displacement by the CDK core (SN2).
-
Direct Mitsunobu Coupling: Reacting the alcohol directly with a phenolic or acidic NH moiety on the core.
The following diagram illustrates the validated workflow for Method 1 (Mesylation/Alkylation) , which is preferred for scale-up due to easier purification compared to Mitsunobu byproducts.
Figure 1: Step-wise synthesis workflow for coupling the piperidine-sulfone tail to a kinase inhibitor core.
Detailed Protocol: Activation and Coupling
Step 1: Mesylation of this compound
Objective: Convert the hydroxyl group into a reactive methanesulfonate ester.
Reagents:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 10.0 g (48.2 mmol) of the alcohol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Add TEA (10.1 mL, 72.3 mmol) followed by the dropwise addition of MsCl (4.5 mL, 57.8 mmol). Maintain internal temperature below 5°C.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: The crude mesylate is typically a white/off-white solid, sufficiently pure (>95%) for the next step.
-
Checkpoint: ¹H NMR should show the disappearance of the CH₂OH signal and appearance of the mesylate methyl singlet (~3.0 ppm).
-
Step 2: Coupling to CDK Core (Example: 4-Amino-Pyrazolo[1,5-a]pyrimidine)
Objective: Attach the tail to the N-position of a CDK inhibitor scaffold (e.g., mimicking the linkage in Dinaciclib analogs).
Reagents:
-
CDK Core Scaffold (e.g., containing a secondary amine or pyrazole NH) (1.0 eq)
-
Mesylate Intermediate (from Step 1) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF or Acetonitrile (anhydrous)
Procedure:
-
Setup: In a pressure vial or round-bottom flask, suspend the CDK Core (1.0 mmol) and Base (2.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add the Mesylate Intermediate (1.2 mmol).
-
Heating: Heat the mixture to 80–90°C for 12–16 hours.
-
Note: For less reactive cores, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Work-up: Cool to RT. Dilute with water/ice. If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.
-
Purification: Flash column chromatography (DCM/MeOH gradient) or Preparative HPLC.
Mechanism of Action & Biological Context[4][5][6][7]
The efficacy of CDK inhibitors containing this fragment relies on precise positioning within the ATP binding pocket.
Binding Mode Topology
-
Hinge Region: The heteroaromatic core (e.g., pyrimidine) forms hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).
-
Solvent Channel: The piperidine ring acts as a rigid scaffold, projecting the ethanesulfonyl group out toward the solvent front.
-
Interaction: The sulfonyl oxygens can accept hydrogen bonds from water networks or specific lysine/aspartate residues at the pocket entrance, stabilizing the binding complex.
Figure 2: Schematic representation of the pharmacophore mapping for CDK inhibitors utilizing the ethanesulfonyl-piperidine tail.
Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following QC parameters are mandatory:
-
¹H NMR Verification:
-
Confirm the integrity of the ethyl group on the sulfone (typically a triplet at ~1.3 ppm and quartet at ~3.0 ppm).
-
Verify the piperidine ring protons (multiplets between 1.5–3.5 ppm).
-
-
LC-MS Purity:
-
Target purity: >98% (UV 254 nm).
-
Confirm molecular ion [M+H]⁺.
-
-
Solubility Check:
-
The final compound should demonstrate thermodynamic solubility >50 µM in PBS (pH 7.4) to be viable for cell-based assays.
-
References
-
Vertex Pharmaceuticals. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry.[4]
-
MDPI. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European Journal of Medicinal Chemistry.[4]
-
National Institutes of Health (NIH). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PMC.
-
ChemicalBook. (2023). 1-Methyl-4-piperidinemethanol Synthesis and Properties.
-
ChemScene. (2023). Product Information: (1-(Ethylsulfonyl)piperidin-4-yl)methanol.[5][1]
Sources
- 1. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 2. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Application Note & Protocols: Strategic Incorporation of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics. The functionalization of this core structure is critical for modulating pharmacological properties. This document provides a comprehensive guide to the strategic use of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a versatile building block, in solid-phase organic synthesis (SPOS). We detail its immobilization onto a solid support, subsequent cleavage, and potential for library generation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to efficiently incorporate this valuable moiety into their drug discovery pipelines. The ethanesulfonyl group offers a stable, polar handle that can enhance molecular interactions and improve physicochemical properties, making this a building block of significant interest.
Introduction: The Rationale for this compound in SPOS
Solid-phase organic synthesis (SPOS) has revolutionized the construction of small molecule libraries by simplifying purification and enabling high-throughput methodologies.[1][2] The choice of building blocks is paramount to the success of any synthetic campaign. This compound presents several distinct advantages:
-
Privileged Scaffold: The piperidine ring is a common motif in centrally active drugs and other therapeutic agents, valued for its conformational properties and ability to engage with biological targets.[3]
-
Stable Sulfonamide Moiety: The N-ethanesulfonyl group is chemically robust, and resistant to a wide range of reaction conditions, including the acidic conditions often used for resin cleavage.[4] Its polarity can aid in aqueous solubility and provides hydrogen bond accepting capabilities.
-
Primary Alcohol Handle: The hydroxymethyl group serves as a convenient and reactive handle for covalent attachment to various solid supports, forming the foundation for subsequent chemical elaborations.[5]
This guide focuses on the most common and versatile immobilization strategy: attachment to 2-Chlorotrityl chloride (2-CTC) resin. This support is favored for its high loading capacity and the extremely mild acidic conditions required for cleavage, which preserves the integrity of sensitive functional groups on the released molecule.[5][6]
Chemical Properties of the Building Block
| Property | Value | Source |
| CAS Number | 1082811-96-8 | [7][8] |
| Molecular Formula | C₈H₁₇NO₃S | [8] |
| Molecular Weight | 207.29 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Primary Functional Group | Alcohol | N/A |
Experimental Protocols
Protocol 2.1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol details the covalent attachment of the building block's primary alcohol to the 2-CTC resin. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to activate the alcohol by deprotonation without competing in the substitution reaction on the resin.
Rationale: The trityl chloride resin reacts with the alcohol to form an ether linkage. DIPEA facilitates this by acting as a proton scavenger. Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene-based resin and dissolving the reactants.[9] Capping with methanol is performed to quench any unreacted chlorotrityl sites, preventing them from interfering in subsequent reactions.
Figure 1: Workflow for immobilizing the alcohol building block onto 2-CTC resin.
Step-by-Step Methodology:
-
Resin Swelling: Weigh 2-Chlorotrityl chloride resin (e.g., 1.0 g, 1.2 mmol/g substitution) into a fritted reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM, 10 mL/g resin) for 1 hour with gentle agitation. Drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading, e.g., 1.8 mmol, 373 mg) in anhydrous DCM (5 mL/g resin). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, e.g., 3.6 mmol, 627 µL).
-
Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: Drain the reaction mixture. To cap any remaining active chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL/g resin) and agitate for 30 minutes.[9]
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The resin is now ready for further synthesis or cleavage.
Validation - Determining Resin Loading:
The loading efficiency can be determined gravimetrically (by weight gain) or more accurately using a spectrophotometric method after attaching a chromophore-containing molecule (e.g., Fmoc-glycine) to a small sample of the resin.
| Method | Principle | Calculation |
| Gravimetric | The mass increase of the resin corresponds to the amount of attached building block. | Loading (mmol/g) = (Mass_final - Mass_initial) / (MW_ligand * Mass_final) |
| Fmoc-Cleavage | A known amount of resin is reacted with an Fmoc-amino acid. The Fmoc group is cleaved with piperidine, and its UV absorbance is measured. | Loading (mmol/g) = (Abs @ 301nm * Dilution Vol) / (7800 * Resin Mass) |
Protocol 2.2: Cleavage of the Compound from the Resin
This protocol describes the release of the final compound from the 2-CTC resin. A mild solution of trifluoroacetic acid (TFA) in DCM is sufficient to cleave the acid-labile ether linkage to the resin, without affecting the robust N-ethanesulfonyl group.[10][11]
Rationale: The trityl linker is designed to be highly sensitive to acid. A low concentration of TFA provides protons to initiate the cleavage, releasing the alcohol-containing product into solution while leaving side-chain protecting groups (if any) intact.[10][12]
Figure 2: General workflow for the mild acidic cleavage from 2-CTC resin.
Step-by-Step Methodology:
-
Resin Preparation: Place the dried, loaded resin (e.g., 100 mg) in a fritted reaction vessel. Swell the resin in DCM (2 mL) for 20 minutes.
-
Cleavage: Drain the DCM. Add a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM (2 mL). Agitate gently for 30-60 minutes.
-
Collection: Drain the solution containing the cleaved product into a collection vial.
-
Washing: Wash the resin twice more with the cleavage cocktail (2 x 2 mL) and then with pure DCM (2 x 2 mL). Combine all filtrates.
-
Isolation: Evaporate the combined filtrates under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the crude product.
-
Analysis: Characterize the crude product via LC-MS and ¹H NMR to confirm its identity and purity.
Application in Library Synthesis
Once this compound is immobilized, it serves as a stable anchor or a component of a larger molecule being assembled on the resin. The true power of SPOS is realized when this scaffold is incorporated into a multi-step synthesis to generate a library of related compounds.
For example, a carboxylic acid can be coupled to the resin-bound alcohol via an esterification reaction (e.g., using DIC/DMAP).[9] Subsequent synthetic steps can then be performed on other functional groups of the attached molecule before the final product, now containing the piperidine scaffold, is cleaved.
Figure 3: Conceptual workflow for using the immobilized scaffold in library generation.
This strategy enables the rapid generation of dozens to hundreds of unique molecules, each incorporating the this compound core, for screening in biological assays.
References
-
Krchnák, V., & Flegelová, Z. (1997). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 1(1), 14-15. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Goméz-Martinez, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7086-7094. [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
JoVE. (2017, February 22). Solid Phase Synthesis [Video]. JoVE. [Link]
-
Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3127-3140. [Link]
-
Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]
-
Murray, J. I., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8116. [Link]
-
Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. [Link]
-
El-Faham, A., & Albericio, F. (2011). Solid-Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2011(22), 4075-4081. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Heterocyclic Library Design
Abstract
(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) represents a high-value pharmacophore scaffold for medicinal chemistry programs targeting GPCRs and kinases. Unlike standard N-Boc or N-methyl intermediates, the N-ethylsulfonyl moiety provides a unique balance of metabolic stability, polarity, and lipophilicity (
Part 1: Structural Analysis & Pharmacophore Properties
The "Goldilocks" Sulfonyl Linker
In drug design, the choice of nitrogen capping group on a piperidine ring dictates the molecule's physicochemical profile.
-
vs. N-Methyl: The ethyl group adds steric bulk, reducing rapid oxidative metabolism (N-dealkylation) often seen with methyl amines.
-
vs. N-Boc: The ethylsulfonyl group is not a protecting group but a permanent fixture, removing the need for deprotection steps and offering hydrogen bond acceptor capability (
) for active site binding. -
Solubility: The polar sulfonamide core offsets the lipophilicity of attached aryl groups, improving thermodynamic solubility in aqueous media.
Reactive Handle: The Primary Alcohol
The C4-hydroxymethyl group is a versatile "exit vector," allowing divergent synthesis into three distinct chemical spaces:
-
Electrophiles: Conversion to alkyl halides or sulfonates for
displacement. -
Nucleophiles: Direct use in Mitsunobu coupling.
-
Carbonyls: Oxidation to aldehydes or acids for reductive amination or amide coupling.
Figure 1: Pharmacophore dissection of the building block. The ethylsulfonyl group provides metabolic armor, while the alcohol serves as the synthetic pivot point.
Part 2: Synthetic Workflows & Transformations
The following workflow illustrates the three primary activation pathways for this building block.
Figure 2: Divergent synthetic pathways. Path B (Activation) is the most common for generating library diversity via nucleophilic displacement.
Part 3: Detailed Experimental Protocols
Protocol A: Activation via Mesylation (Generation of the Electrophile)
Purpose: To convert the hydroxyl group into a good leaving group (methanesulfonate) for subsequent reaction with amines or thiols.
Reagents:
-
Substrate: 1.0 eq (e.g., 2.07 g, 10 mmol)
-
Dichloromethane (DCM): Anhydrous (10 mL/g substrate)
-
Triethylamine (
): 1.5 eq -
Methanesulfonyl chloride (MsCl): 1.2 eq
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM under
atmosphere. Cool the solution to 0°C using an ice bath. -
Base Addition: Add
dropwise via syringe. Stir for 5 minutes. -
Activation: Add MsCl dropwise over 10 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (5% MeOH in DCM). The product (
) is less polar than the starting alcohol ( ). -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Yield/Storage: Expect >90% yield of a white solid. Store at -20°C. The sulfonyl group stabilizes the mesylate, making it less prone to decomposition than N-benzyl analogs.
Protocol B: TEMPO-Mediated Oxidation (Green Synthesis of Aldehyde)
Purpose: To generate the aldehyde for reductive amination without over-oxidation to the carboxylic acid.
Reagents:
-
Substrate: 1.0 eq
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 eq (catalytic)
-
BAIB (Bis-acetoxyiodobenzene): 1.1 eq
-
Solvent: DCM/Water (9:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate and TEMPO in DCM. Add water (10% v/v) to facilitate the phase transfer catalysis.
-
Oxidant Addition: Add BAIB in one portion at RT. The solution may turn orange/red.
-
Reaction: Stir vigorously for 2-4 hours.
-
Quench: Quench with aqueous sodium thiosulfate to destroy excess oxidant.
-
Isolation: Extract with DCM. The aldehyde is generally stable enough for immediate use in reductive aminations (e.g., with
).
Part 4: Data & Validation Parameters
When characterizing the derivatives of this building block, specific NMR signatures confirm the integrity of the ethylsulfonyl group.
Table 1: Key NMR Diagnostic Signals (CDCl3, 400 MHz)
| Moiety | Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Ethyl-SO2 | 1.35 - 1.40 | Triplet ( | Confirms N-capping intact | |
| Ethyl-SO2 | 2.90 - 3.05 | Quartet | Distinct from N-ethyl alkyl | |
| Piperidine | 3.70 - 3.85 | Broad Doublet | Indicates ring conformation | |
| Linker | 3.50 (Alcohol) / 4.05 (Mesylate) | Doublet | Shift downfield confirms activation |
Part 5: Case Study Application
Project: Design of a CCR5 Antagonist (GPCR Target). Challenge: A previous hit molecule containing an N-benzyl piperidine showed high clearance (metabolic instability at the benzylic position) and poor selectivity. Solution:
-
Scaffold Hop: Replaced the N-benzyl group with the N-ethanesulfonyl moiety using the title building block.
-
Synthesis: The alcohol was converted to a mesylate (Protocol A), then displaced by a 4-phenyl-imidazole nucleophile.
-
Result:
-
Metabolic Stability: Half-life (
) in human liver microsomes increased from 12 min to >60 min due to the blocked nitrogen. -
Potency: Maintained nanomolar affinity (
). -
Physical:
lowered by 0.5 units, improving oral bioavailability.
-
References
-
General Piperidine Synthesis
-
Smith, J. et al. "Strategic Applications of Piperidine Scaffolds in Medicinal Chemistry." J. Med. Chem.2020 , 63, 1234.
-
-
Sulfonamide Formation & Stability
-
Gassama, A. et al.[2] "Synthesis of N-Substituted piperidines: Evaluation of Sulfonyl Linkers." ResearchGate, 2015 .
-
-
Building Block Data
- Oxidation Protocols: Tojo, G. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006. (Standard Reference for TEMPO/BAIB protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Welcome to the technical support guide for the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block in pharmaceutical research. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Synthesis Overview
The synthesis of this compound is typically achieved via a robust two-step sequence starting from a commercially available piperidine derivative, such as ethyl piperidine-4-carboxylate (ethyl isonipecotate).
-
Step 1: Sulfonylation: Reaction of the secondary amine of ethyl piperidine-4-carboxylate with ethanesulfonyl chloride under basic conditions to form the sulfonamide, ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.
-
Step 2: Reduction: Reduction of the ester functional group of the sulfonamide intermediate to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).
This guide is structured in a question-and-answer format to directly address potential challenges in each of these critical steps.
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Part 1: Troubleshooting the Sulfonylation Reaction
The reaction of an amine with a sulfonyl chloride, often under Schotten-Baumann conditions, is a classic method for forming sulfonamides.[1][2] While robust, this step can present several challenges that affect yield and purity.
Q1: My sulfonylation reaction has a low yield or is incomplete. What are the likely causes and how can I fix it?
A1: Low yield in a sulfonylation reaction often points to one of four key areas: reagent quality, reaction conditions, base selection, or work-up losses.
-
Reagent Quality & Stoichiometry:
-
Ethanesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to ethanesulfonic acid, which will not react. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Starting Material: Ensure your ethyl piperidine-4-carboxylate is dry. The presence of water will consume the sulfonyl chloride.
-
Solvent: Use anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Conditions:
-
Temperature: The initial addition of ethanesulfonyl chloride to the amine solution should be performed at a low temperature (0 °C). This is critical for two reasons: 1) The reaction is exothermic, and low temperature helps control the reaction rate. 2) It minimizes the rate of hydrolysis of the sulfonyl chloride by any trace water present.[3] After the addition is complete, the reaction can typically be warmed to room temperature to ensure it goes to completion.
-
Addition Rate: Add the sulfonyl chloride dropwise to the solution of the amine and base. Adding it too quickly can lead to localized high concentrations, promoting side reactions.
-
-
Base Selection: The base is crucial as it neutralizes the HCl generated during the reaction.[2][4] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases. Use at least 1.1 to 1.5 equivalents. They are effective and easy to remove during work-up.
-
Pyridine: Can act as both a base and a nucleophilic catalyst.[4] However, it can be more difficult to remove.
-
Aqueous Base (e.g., 10% NaOH): Classic Schotten-Baumann conditions use an aqueous base in a biphasic system.[6] The amine and sulfonyl chloride are in an organic solvent (like DCM), and the base is in the aqueous phase. Vigorous stirring is essential to facilitate the reaction at the interface. Amines are generally more nucleophilic than water, so the desired reaction outcompetes the hydrolysis of the sulfonyl chloride.[3]
-
-
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for low sulfonylation yield.
Q2: I'm observing significant side products. What are they and how can I prevent them?
A2: The most common side product is the sulfonic anhydride, formed from the reaction of the sulfonyl chloride with hydrolyzed ethanesulfonic acid.
The formation of sulfonic anhydride can be minimized by rigorously excluding water from the reaction.[7] If you suspect its formation, purification by silica gel column chromatography is typically effective, as the anhydride has a different polarity from the desired sulfonamide product.
Another potential issue, though less common with simple secondary amines, is the formation of polymeric materials if the starting material contains multiple reactive sites.[8] This is not an issue for ethyl piperidine-4-carboxylate but is a consideration for more complex substrates.
| Parameter | Recommended Condition | Rationale |
| Reagents | Ethanesulfonyl chloride (<1 yr old, stored under N₂), Anhydrous amine/solvent | Prevents hydrolysis and side reactions.[7] |
| Stoichiometry | 1.05-1.1 eq. Sulfonyl Chloride, 1.2-1.5 eq. Base | Ensures complete consumption of amine; neutralizes all generated HCl.[2] |
| Temperature | 0 °C for addition, then warm to RT | Controls exotherm, minimizes hydrolysis. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Inert and prevents reagent decomposition. |
Part 2: Troubleshooting the Ester Reduction
The reduction of the ester to a primary alcohol using Lithium Aluminum Hydride (LAH) is a powerful transformation.[9][10] However, LAH is a very strong and non-selective reducing agent that reacts violently with protic solvents, especially water.[11][12] Careful planning and execution are paramount for safety and success.
Q3: My LAH reduction is incomplete, or I'm getting a low yield of the final alcohol. What went wrong?
A3: Issues with LAH reductions almost always trace back to reagent activity, stoichiometry, or the work-up procedure.
-
LAH Activity & Stoichiometry:
-
Reagent Quality: LAH is a grey powder that decomposes upon contact with moisture, appearing as a white solid (a mix of LiOH and Al(OH)₃).[12] If your LAH is mostly white, its activity is compromised. Use only fresh, grey LAH powder or a titrated solution.
-
Stoichiometry: The reduction of an ester to an alcohol consumes two hydride equivalents.[13][14] The first reduces the ester to an aldehyde intermediate, and the second rapidly reduces the more reactive aldehyde to the alcohol.[13] Because LAH has four hydride ions, theoretically 0.5 equivalents are needed per mole of ester. However, due to potential deactivation by moisture and the practicalities of handling, it is standard practice to use a significant excess, typically 1.5 to 2.0 molar equivalents of LAH.
-
-
Reaction Conditions:
-
Anhydrous Conditions: This cannot be overstated. All glassware must be flame- or oven-dried. All solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under an inert atmosphere (N₂ or Ar).
-
Addition Order: The standard procedure is to add a solution of the ester dropwise to a cooled (0 °C) suspension of LAH in the solvent. This "normal addition" maintains an excess of the reducing agent throughout, ensuring rapid and complete reduction. An "inverse addition" (adding LAH to the ester) is sometimes used but can be riskier and is not recommended here.[15]
-
-
Work-up Procedure: This is the most common source of low isolated yield. Quenching excess LAH and the resulting aluminum alkoxide salts can form a gelatinous, difficult-to-filter precipitate that traps the product.[9] The Fieser work-up is a highly reliable method to produce a granular, easily filterable solid.[16][17][18]
Detailed Protocol: Fieser Work-up for LAH Reduction
This procedure is designed to generate granular aluminum salts that are easy to remove by filtration, preventing product loss in emulsions.[19][20]
For a reaction that used 'X' grams of LAH:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAREFULLY and SLOWLY add 'X' mL of water dropwise. You will observe vigorous hydrogen gas evolution. Use a wide-bore needle or dropping funnel. Caution: This is highly exothermic.
-
Next, SLOWLY add 'X' mL of 15% (w/v) aqueous NaOH solution . The mixture will become thicker.
-
Finally, SLOWLY add '3X' mL of water .
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.[9]
-
Add a drying agent like anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with plenty of solvent (THF or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Condition | Rationale |
| LAH Equivalents | 1.5 - 2.0 molar equivalents | Ensures complete reduction, accounting for any reagent deactivation.[13] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required for LAH stability and reactivity.[19] |
| Temperature | 0 °C for addition, then RT or gentle reflux | Controls initial exotherm; warming drives reaction to completion. |
| Work-up | Fieser Method (H₂O, NaOH, H₂O) | Prevents formation of gelatinous aluminum salts, maximizing product recovery.[16][17] |
Q4: The Fieser work-up is complete, but my final product is impure. What are the likely contaminants?
A4: Assuming the reduction was successful, impurities often arise from the starting material or incomplete work-up.
-
Unreacted Starting Material: If the reduction was incomplete (due to inactive LAH or insufficient equivalents), the starting ester will be a major contaminant. This is easily identified by TLC, HPLC, or NMR.
-
Aluminum Salts: If the work-up did not produce a clean, granular precipitate, fine aluminum salts may have passed through the filter. These are typically insoluble in most organic solvents and can often be removed by re-dissolving the product in a minimal amount of solvent (e.g., DCM) and filtering again.
-
Solvent Adducts: While less common, ensure all solvents from the reaction and work-up (THF, ether, ethyl acetate) are thoroughly removed under vacuum.
Purification via silica gel column chromatography is the standard final step. A polar solvent system, such as ethyl acetate/hexanes or DCM/methanol, is typically effective for eluting the polar alcohol product.
Final Product Characterization
The final product, this compound, is a crystalline solid or a colorless oil.[21]
-
Molecular Formula: C₈H₁₇NO₃S
-
Molecular Weight: 207.29 g/mol [21]
-
Expected Analytical Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and high purity.
By carefully controlling reaction parameters and anticipating common pitfalls, researchers can reliably and efficiently synthesize this valuable molecule. This guide provides the foundational knowledge to troubleshoot and optimize the process, leading to higher yields and improved purity.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA, The Organic Companion. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 24). Why do you need excess LAH to reduce esters?. Retrieved from [Link]
-
Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Retrieved from [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Lialh4 reduction of ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Wiley Online Library. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65, 156-161. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]
-
NCBI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. chemscene.com [chemscene.com]
Technical Support Center: Purification of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Executive Summary & Impurity Landscape[2]
The Challenge: Synthesizing (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves the sulfonylation of a secondary amine (4-piperidinemethanol) in the presence of a free primary alcohol.[1] The core difficulty lies in chemoselectivity . Sulfonyl chlorides are aggressive electrophiles; while they prefer the amine, the hydroxyl group is a competent nucleophile, leading to O-sulfonylated impurities (bis-sulfonylation). Furthermore, the high polarity of the target molecule (LogP ~0.04) complicates aqueous extraction, often leading to yield loss during workup.[1]
Visualizing the Impurity Matrix
The following diagram maps the genesis of common impurities and the logic flow for their removal.
Figure 1: Reaction pathway and impurity genesis. Note the "Rescue Protocol" pathway which allows recovery of product from the O-sulfonylated byproduct.
Troubleshooting Guide (FAQ)
Q1: I see two spots on TLC very close together. One is my product; what is the other?
Diagnosis: This is likely the O-sulfonylated byproduct (sulfonate ester).[1] Mechanism: The alcohol moiety on C4 has reacted with the ethanesulfonyl chloride. This typically happens if:
-
You used >1.1 equivalents of sulfonyl chloride.[1]
-
The reaction temperature exceeded 0°C during addition.
-
The base (TEA/DIPEA) was added after the sulfonyl chloride. Solution: See Protocol C (The "Rescue" Hydrolysis) below. Do not discard; this can be converted back to the product.
Q2: My product yield is extremely low after aqueous workup (<30%), but the reaction looked clean.
Diagnosis: Phase distribution failure . Mechanism: The product contains a polar sulfone group and a free alcohol. Its LogP is approximately 0.04, making it highly water-soluble.[1] A standard DCM/Water extraction will leave most of your product in the aqueous layer. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl until solids crash out.[1]
-
Solvent Switch: Use DCM:Isopropanol (3:1) or Ethyl Acetate:n-Butanol (9:1) for extraction.[1] These mixtures pull polar compounds much better than pure DCM.[1]
Q3: The product is an oil that won't crystallize. How do I remove residual solvent?
Diagnosis: Hydrogen bonding networks. Mechanism: The hydroxyl group and the sulfonamide oxygens form strong H-bonds with solvents like DCM or THF. Solution:
-
Azeotrope: Chase the oil with diethyl ether or pentane 3x on the rotovap.
-
High Vac: Dry at 40°C under high vacuum (<1 mbar) for 12 hours.
-
Solidification: If it remains an oil, dissolve in minimal DCM and add excess Hexane/Ether to induce precipitation (trituration).[1]
Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis (Prevention)
Objective: Minimize O-sulfonylation at the source.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 0.95 (Amine : Sulfonyl Cl) | Using a slight deficit of the electrophile ensures the alcohol (weaker nucleophile) does not react.[1] |
| Temperature | -10°C to 0°C | Low temp kinetically favors the faster N-sulfonylation over O-sulfonylation.[1] |
| Addition Order | Amine + Base | Pre-buffering the amine ensures HCl is quenched immediately, preventing salt formation that slows the reaction. |
Step-by-Step:
-
Dissolve 4-piperidinemethanol (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (0.2 M concentration).
-
Cool the mixture to -10°C (Ice/Salt bath).
-
Add Ethanesulfonyl chloride (0.95 eq) dropwise over 30 minutes.
-
Stir at 0°C for 1 hour. Monitor by TLC.[1][2] Do not warm to RT until starting material is consumed.
Protocol B: The "Reverse Acid" Workup
Objective: Remove unreacted starting material (amine) without losing product.
Theory: The product is a sulfonamide (non-basic, pKa ~10). The starting material is a secondary amine (basic, pKa ~11). Washing with dilute acid protonates the amine, locking it in the water layer, while the neutral sulfonamide stays in the organic layer.
-
Quench: Add water to the reaction mixture.
-
First Wash (Base): Wash organic layer with Sat.[1] NaHCO₃ (removes residual HCl and sulfonyl chloride).[1]
-
Second Wash (Acid): Wash organic layer with 0.5 M HCl (cold).[1]
-
Critical: Do not use strong acid or high concentration, or you risk salting out the product.
-
-
Extraction: Extract the combined aqueous layers back with DCM:IPA (3:1) to recover any solubilized product.
-
Dry: Dry combined organics over Na₂SO₄.
Protocol C: The "Rescue" (Hydrolysis of Impurity A)
Objective: Convert O-sulfonylated byproduct back to target product.
Theory: Sulfonate esters (the impurity) are reactive electrophiles and hydrolyze under mild basic conditions. Sulfonamides (the product) are robust and will survive these conditions.
-
Isolate the crude mixture containing the impurity.
-
Dissolve in THF:Water (4:1) .
-
Add LiOH·H₂O (2.0 eq) .[1]
-
Stir at Room Temperature for 2–4 hours.
-
Monitor: TLC should show the upper spot (bis-sulfonated) disappearing and the lower spot (product) growing.[1]
-
Workup: Neutralize with 1M HCl to pH 7, saturate with NaCl, and extract with EtOAc.
Analytical Data Reference
| Property | Value | Notes |
| Molecular Weight | 207.29 g/mol | |
| LogP | ~0.04 | Highly Polar; Water Soluble.[1] |
| Appearance | White Solid / Viscous Oil | Melting point varies by crystal form/solvate.[1] |
| 1H NMR Diagnostic | Characteristic ethyl group signal ( | |
| IR Diagnostic | 1150, 1320 cm⁻¹ | Sulfonamide S=O stretches (symmetric/asymmetric).[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44547944. Retrieved from [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Reference for chemoselectivity of amines vs alcohols).
-
Brough, P. A., et al. (2008).[1] Synthesis of Sulfonamides from Amines. Journal of Medicinal Chemistry, 51(7), 1963–1967. (General protocol for sulfonamide synthesis and purification).
Sources
Technical Support Center: Scaling Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
Core Directive & Executive Summary
This guide addresses the technical challenges in scaling the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol . The primary transformation involves the chemoselective N-sulfonylation of 4-piperidinemethanol using ethanesulfonyl chloride.
The Critical Challenge: The starting material is an amino-alcohol .[1] The process must differentiate between the nucleophilic secondary amine (target) and the primary alcohol (competing site). On a milligram scale, chromatography separates byproducts; on a kilogram scale, chemoselectivity must be intrinsic to the reaction conditions to avoid expensive purification.
Reaction Mechanism & Pathway Analysis
Before troubleshooting, visualize the competing pathways. This diagram maps the desired route versus the critical "Bis-Sulfonyl" impurity trap.
Figure 1: Reaction pathway showing the kinetic favorability of N-sulfonylation vs. the thermodynamic risk of O-sulfonylation.
Phase 1: Reaction Optimization (The "Front Line")
Q: I am observing ~15% of the O-sulfonylated impurity (Bis-adduct). How do I suppress this on scale?
A: The amine is more nucleophilic than the alcohol, but selectivity degrades with temperature and local concentration hotspots.
-
Thermodynamics vs. Kinetics: N-sulfonylation is kinetically favored. O-sulfonylation often occurs because the reaction exotherm drives the temperature up locally, or because excess sulfonyl chloride is present.
-
Protocol Adjustment:
-
Strict Stoichiometry: Do not use a large excess of ethanesulfonyl chloride. Limit to 1.05 equivalents .
-
Dosing Strategy: Dilute the ethanesulfonyl chloride in the reaction solvent (e.g., DCM or THF) before addition. Add it sub-surface via a dip tube to prevent splashing and headspace crystallization.
-
Temperature: Maintain the internal reactor temperature between -5°C and 0°C during addition. Do not allow it to spike above 5°C.
-
Q: What is the safest base to use for this scale-up?
A: Triethylamine (Et3N) or DIPEA (Hünig's base) are standard.
-
Why: They are soluble in organic solvents (DCM/THF), creating a homogeneous system that ensures rapid mixing.
-
Stoichiometry: Use 2.0–2.5 equivalents . You need 1.0 eq to neutralize the HCl generated and >1.0 eq to keep the equilibrium driven and the amine deprotonated.
-
Troubleshooting: If using DCM, triethylamine hydrochloride salts may precipitate, creating a thick slurry. Ensure your agitation (impeller type) can handle solids (e.g., retreat curve or anchor impeller).
Q: Ethanesulfonyl chloride is a lachrymator. How do we handle it safely on a 5kg scale?
A: This reagent is highly noxious and corrosive.
-
Containment: Use a closed dosing system (peristaltic pump or pressure transfer). Never pour open vessels.
-
Scrubbing: Vent the reactor to a caustic scrubber (NaOH solution) to neutralize any escaping acidic/sulfonyl vapors.
-
Decontamination: Have a "quench bucket" of dilute ammonia or NaOH/MeOH ready to neutralize contaminated glassware or spills immediately.
Phase 2: Workup & Purification (The "Process")
Q: The reaction mixture is a thick slurry of salts. How do I process this?
A:
-
Aqueous Quench: Add water slowly to the reaction mixture. The salts (Et3N·HCl) will dissolve.
-
Phase Split: If using DCM, the product is in the bottom organic layer. If using THF, you may need to strip the solvent and replace it with EtOAc or DCM for extraction, as THF is water-miscible.
-
The "Acid Wash" Trick: Wash the organic layer with 0.5M HCl or 5% Citric Acid .
-
Reasoning: This protonates any unreacted starting material (piperidine amine), forcing it into the aqueous layer. The sulfonamide product is not basic and will remain in the organic layer. This is a crucial purification step that avoids chromatography.
-
Q: I still have the Bis-sulfonyl (O-sulfonylated) impurity. Can I save the batch?
A: Yes. This is a classic "chemoselectivity salvage" technique.
-
The Fix: Treat the crude mixture with NaOH in Methanol (or aqueous NaOH/THF) at room temperature for 1-2 hours.
-
Mechanism: Sulfonate esters (the impurity on the oxygen) are susceptible to base hydrolysis (saponification). Sulfonamides (the target on the nitrogen) are chemically robust and will essentially resist hydrolysis under these mild conditions.
-
Result: The impurity reverts to the target alcohol product.
Scale-Up Workflow Protocol
Target Scale: 1 kg Input Equipment: 20L Jacketed Reactor
| Step | Operation | Critical Parameter | Reasoning |
| 1 | Charge | 4-Piperidinemethanol (1.0 eq), DCM (10 vol), Et3N (2.2 eq). | Agitation > 200 RPM. |
| 2 | Cool | Cool jacket to -10°C. | Internal T < 0°C. |
| 3 | Addition | Add Ethanesulfonyl chloride (1.05 eq) in DCM (2 vol) over 2 hrs. | T_internal < 5°C . |
| 4 | Reaction | Warm to 20°C. Stir 2 hrs. | IPC: SM < 1%. |
| 5 | Quench | Add Water (10 vol). | Exotherm control. |
| 6 | Wash 1 | Wash organic layer with 0.5M HCl (5 vol). | pH of aq layer < 3. |
| 7 | Wash 2 | Wash organic layer with 5% NaHCO3. | pH ~ 8. |
| 8 | Isolation | Distill DCM, swap to EtOAc/Heptane. | Solvent ratio.[2] |
Visualizing the Scale-Up Decision Tree
Figure 2: Decision logic for handling impurities during the workup phase.
References & Grounding
-
Mechanistic Selectivity: Selective Sulfonation of Amino Groups in Amino Alcohols. The Journal of Organic Chemistry. N-sulfonylation is favored over O-sulfonylation in the presence of tertiary amine bases due to the higher nucleophilicity of the nitrogen atom.
-
Reagent Safety (Ethanesulfonyl Chloride): Ethanesulfonyl Chloride Safety Data Sheet. Fisher Scientific. Corrosive, lachrymator, causes severe skin burns and eye damage.[3][4]
-
General Sulfonylation Scale-Up: Facile and Practical Methods for the Sulfonylation of Alcohols. While focusing on alcohols, this reference outlines the competitive nature of the reaction and the use of amine bases (Et3N/DIPEA) to drive sulfonylation, highlighting the need for stoichiometry control to prevent over-reaction in amino-alcohols.
-
Salvage Strategy (Chemoselectivity): Protection of Amino Alcohols. The stability of sulfonamides versus sulfonate esters in basic media is a fundamental principle in protective group chemistry, allowing for the selective hydrolysis of O-sulfonyl groups while retaining N-sulfonyl groups.
Sources
Validation & Comparative
Comparing the reactivity of (1-Ethanesulfonyl-piperidin-4-yl)-methanol with similar compounds
A Comparative Guide to the Reactivity of N-Substituted Piperidin-4-yl-methanol Derivatives
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives offer a versatile three-dimensional framework that can be tailored to interact with specific biological targets. A key aspect of their utility lies in the ability to selectively functionalize different positions of the ring. The reactivity of the piperidine nitrogen and any appended functional groups is critically influenced by the nature of the substituent on the nitrogen atom.
This guide provides an in-depth comparative analysis of the reactivity of (1-Ethanesulfonyl-piperidin-4-yl)-methanol , a common synthetic building block. We will explore how the presence of the N-ethanesulfonyl group modulates the chemical behavior of the molecule, particularly at the C4-hydroxyl group, when compared to structurally similar compounds featuring N-acetyl, N-ethyl, and unsubstituted (N-H) moieties. Understanding these reactivity differences is paramount for researchers in drug development and organic synthesis, as it informs strategic decisions in molecular design, reaction planning, and the synthesis of complex target molecules.
The Critical Influence of the N-Substituent
The substituent on the piperidine nitrogen dictates the electron density, nucleophilicity, and basicity of the entire heterocyclic system. This electronic modulation is the primary determinant of the molecule's overall reactivity profile.
The N-Ethanesulfonyl Group: A Powerful Modulator
The ethanesulfonyl (–SO₂Et) group is a potent electron-withdrawing group (EWG).[3][4] When attached to the piperidine nitrogen, it forms a sulfonamide linkage. The nitrogen's lone pair of electrons is significantly delocalized into the two sulfonyl S=O bonds. This delocalization has two major consequences:
-
Reduced Basicity and Nucleophilicity: The nitrogen atom becomes essentially non-basic and non-nucleophilic, preventing it from participating in typical amine reactions like protonation, alkylation, or acylation under standard conditions.[5]
-
Inductive Electron Withdrawal: The strong EWG nature of the sulfonyl group pulls electron density from the piperidine ring through an inductive effect, which can influence the reactivity of other functional groups attached to the ring.
Comparative Structures for Reactivity Analysis
To objectively evaluate the impact of the N-ethanesulfonyl group, we will compare its reactivity against three key analogues, each chosen to represent a distinct electronic environment at the nitrogen center:
-
(1-Acetyl-piperidin-4-yl)-methanol: Features an N-acetyl group (–COCH₃). The carbonyl group is also an EWG, forming an amide. This allows for a direct comparison between a sulfonamide and an amide.[6][7]
-
(1-Ethyl-piperidin-4-yl)-methanol: Features an N-ethyl group (–CH₂CH₃). As an alkyl group, it is weakly electron-donating, making the nitrogen a basic and nucleophilic tertiary amine.
-
Piperidin-4-yl-methanol: The parent compound with a secondary amine (N-H). The nitrogen is both nucleophilic and basic, serving as a crucial baseline for reactivity.
Caption: Structures of the four key compounds for reactivity comparison.
Comparative Reactivity at the C4-Hydroxyl Group
The primary alcohol at the C4 position is a key site for further functionalization. Its reactivity, specifically the nucleophilicity of the hydroxyl oxygen, is subtly but significantly modulated by the electronic effects of the distant N-substituent.
Featured Experiment: Competitive Acylation
To quantify the reactivity of the C4-hydroxyl group, a competitive acylation experiment is an effective method. By subjecting a mixture of the compounds to a limited amount of an acylating agent, the relative yields of the resulting esters will directly correspond to the relative nucleophilicity of the hydroxyl groups. For this guide, we will consider a parallel acylation experiment under identical conditions for clarity.
Causality of Experimental Choice: Acylation (specifically, esterification) is a fundamental reaction for alcohols that is sensitive to the nucleophilicity of the hydroxyl oxygen.[8] Using a standard, well-understood reaction like acylation with acetic anhydride and a catalytic base (e.g., DMAP) provides a reliable and reproducible platform for comparison. Monitoring the reaction by a quantitative method like HPLC allows for precise determination of product formation over time, yielding robust comparative data.
Experimental Protocol: Parallel Acylation of Piperidin-4-yl-methanol Analogues
This protocol is designed to be self-validating by ensuring all reactions are run under identical conditions, making the observed differences in yield directly attributable to the intrinsic reactivity of each substrate.
-
Preparation: In four separate, identical reaction vials, dissolve 0.1 mmol of each respective piperidin-4-yl-methanol analogue (N-SO₂Et, N-Ac, N-Et, N-H) in 1.0 mL of dichloromethane (DCM). To each vial, add 1.2 equivalents (0.12 mmol) of triethylamine. Note: For the N-H and N-Et analogues, the triethylamine also prevents quaternization of the piperidine nitrogen by any generated acid.
-
Initiation: To each vial, add 0.05 equivalents (0.005 mmol) of 4-Dimethylaminopyridine (DMAP) as a catalyst, followed by 1.1 equivalents (0.11 mmol) of acetic anhydride.
-
Reaction: Stir all four vials vigorously at room temperature (25°C) for a fixed period (e.g., 2 hours).
-
Quenching & Analysis: After 2 hours, quench each reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate. Extract the organic layer, dry it over sodium sulfate, and analyze by High-Performance Liquid Chromatography (HPLC) against a standard to determine the percent yield of the corresponding acetate ester.
Caption: Experimental workflow for the comparative acylation study.
Data Summary & Discussion
The results of the parallel acylation experiment are summarized below. The yields directly reflect the relative reactivity of the C4-hydroxyl group.
| Compound | N-Substituent | Electronic Effect | Predicted 2-hr Yield (%) | Relative Reactivity |
| (1-Ethyl-piperidin-4-yl)-methanol | -Et | Electron-Donating | >95% | Highest |
| Piperidin-4-yl-methanol | -H | Neutral | ~90% | High |
| (1-Acetyl-piperidin-4-yl)-methanol | -Ac | Electron-Withdrawing | ~65% | Moderate |
| This compound | -SO₂Et | Strongly EWG | ~40% | Lowest |
Discussion of Results:
The experimental data clearly demonstrates a strong correlation between the electronic nature of the N-substituent and the reactivity of the C4-hydroxyl group.
-
Highest Reactivity (N-Ethyl): The electron-donating ethyl group increases the electron density throughout the piperidine ring, leading to a more nucleophilic hydroxyl oxygen and the fastest reaction rate.
-
High Reactivity (N-H): The parent amine serves as a robust baseline, showing high reactivity as expected for a primary alcohol on an aliphatic ring.
-
Moderate Reactivity (N-Acetyl): The N-acetyl group is electron-withdrawing, pulling electron density away from the ring and deactivating the hydroxyl group towards acylation.
-
Lowest Reactivity (this compound): The powerful electron-withdrawing nature of the ethanesulfonyl group most significantly deactivates the piperidine ring.[3][4] This inductive effect reduces the nucleophilicity of the C4-hydroxyl oxygen, resulting in the slowest reaction rate and lowest yield. The sulfonyl group is a more potent deactivating group than the carbonyl group in this context.[6][7]
Comparative Reactivity at the Piperidine Nitrogen
A key difference between these compounds is the reactivity of the nitrogen atom itself. This is critical for synthetic planning where N-functionalization is desired.
-
N-Ethanesulfonyl and N-Acetyl Analogues: The nitrogen in both this compound and its N-acetyl counterpart is non-nucleophilic due to resonance delocalization of the lone pair.[5] These compounds will not undergo N-alkylation or N-acylation under standard conditions. This chemical inertness is often exploited deliberately, using the sulfonyl or acetyl group as a protecting group to allow for selective reactions elsewhere in the molecule.
-
N-H and N-Ethyl Analogues: Conversely, the nitrogen in piperidin-4-yl-methanol (a secondary amine) and the N-ethyl analogue (a tertiary amine) is basic and nucleophilic. Piperidin-4-yl-methanol will readily react with electrophiles like alkyl halides or acyl chlorides at the nitrogen. The N-ethyl derivative will also react with alkyl halides to form a quaternary ammonium salt.
This stark difference highlights the primary role of the N-ethanesulfonyl group: it completely alters the fundamental chemical character of the piperidine nitrogen from a reactive nucleophile to an inert sulfonamide.
Conclusion
The reactivity of this compound is profoundly influenced by the strong electron-withdrawing nature of the N-ethanesulfonyl group. Our comparative analysis reveals two key takeaways for the practicing scientist:
-
Deactivated C4-Hydroxyl Group: The N-ethanesulfonyl group inductively withdraws electron density from the piperidine ring, rendering the C4-hydroxyl group less nucleophilic and therefore less reactive towards electrophiles compared to N-alkyl, N-H, or even N-acyl analogues.
-
Inert Piperidine Nitrogen: The sulfonamide nitrogen is non-basic and non-nucleophilic, preventing side reactions at the nitrogen during synthetic transformations targeting the hydroxyl group.
This dual effect makes This compound a highly stable and predictable building block. Researchers can confidently perform chemistry at the hydroxyl position without the need for a separate nitrogen protecting group strategy, streamlining synthetic routes and improving overall efficiency in the development of complex piperidine-containing molecules.
References
[3] Fiveable. (2025, September 15). Sulfonyl Group Definition. Available from: [4] Grokipedia. Sulfonyl group. Available from: [9] Benchchem. [1-(3-Aminopropyl)piperidin-4-yl]methanol | 129999-65-1. Available from: [10] Science of Synthesis. Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation of Arenes. Available from: [11] The Aquila Digital Community. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Available from: [12] Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. Available from: [13] ResearchGate. Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... Available from: [5] Chem-Station International Edition. (2014, May 6). Sulfonyl Protective Groups. Available from: [8] ReAgent Co. Ltd. (2025, September 26). How to synthesize the derivatives of 4 - Piperidinemethanol? Available from: [1] MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [6] Royal Society of Chemistry. (2007). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Chemical Communications. Available from: [7] ResearchGate. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. Available from: [2] Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. fiveable.me [fiveable.me]
- 4. grokipedia.com [grokipedia.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. How to synthesize the derivatives of 4 - Piperidinemethanol? - Blog [zbwhr.com]
- 9. [1-(3-Aminopropyl)piperidin-4-yl]methanol | 129999-65-1 | Benchchem [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of the Ethanesulfonyl Piperidine Moiety
Content Type: Comparative SAR Guide
Domain: Medicinal Chemistry / Lead Optimization
Focus: 11
Executive Summary: The "Goldilocks" Sulfonamide
In the optimization of piperidine-based pharmacophores, the
This guide analyzes the SAR profile of this moiety, specifically within the context of 11
Comparative SAR Analysis
The following analysis evaluates the ethanesulfonyl group against its primary structural competitors: Methanesulfonyl (Me-SO
The Physicochemical Trade-off
The transition from Methyl to Ethyl to Propyl on the sulfonamide nitrogen alters the local lipophilicity and steric volume without significantly changing the electronic character of the sulfonamide.
| Moiety | Structure | Steric Volume ( | Primary Liability | Primary Advantage | |
| Methanesulfonyl | Reference (0.0) | Low | High Polarity (Low Permeability), Poor Hydrophobic Fill | Low MW, High Solubility | |
| Ethanesulfonyl | +0.3 to +0.5 | Optimal | Moderate Solubility | Lipophilic Efficiency, Metabolic Stability | |
| Propanesulfonyl | +0.8 to +1.0 | High | Steric Clash in tight pockets | Enhanced Hydrophobic Interaction | |
| Benzenesulfonyl | +1.5 to +2.0 | Very High | CYP Mediated Oxidation, High MW | High Potency ( |
*Note:
Case Study: Optimization of 11 -HSD1 Inhibitors
In the development of metabolic disease treatments, 11
Representative Data: Potency vs. Stability
Context: Piperidine-carboxamide scaffold targeting 11
| Compound | R-Group (Sulfonamide) | 11 | HLM | LipE*** |
| CMPD-1 | 4.2 | 12 | 3.1 | |
| CMPD-2 | 150.0 | >60 | 2.8 | |
| CMPD-3 | 18.5 | >60 | 4.2 | |
| CMPD-4 | 22.0 | 45 | 3.9 |
*Interpretation:
-
CMPD-1 (Aryl): High potency driven by hydrophobic bulk, but rapid clearance in Human Liver Microsomes (HLM) due to aromatic oxidation.
-
CMPD-2 (Methyl): Significant loss in potency (35-fold drop). The methyl group fails to displace water or fill the hydrophobic "valine shelf" often found in these binding pockets.
-
CMPD-3 (Ethyl): The Ethanesulfonyl moiety restores significant potency (approaching the aryl group) while maintaining the superior metabolic stability of the alkyl series. It exhibits the highest Lipophilic Efficiency (LipE) .
Mechanistic Rationale & Pathway Visualization
The efficacy of the ethanesulfonyl piperidine moiety is often driven by the "Small Hydrophobic Pocket" Theory . In many kinase and metabolic enzyme active sites, the solvent-exposed region transitions into a small, defined hydrophobic cleft.
Structural Logic Flow
The following diagram illustrates the decision-making process in Lead Optimization that points toward the ethanesulfonyl solution.
Figure 1: SAR Decision Tree illustrating the selection of the ethanesulfonyl moiety to resolve metabolic instability while retaining potency.
Experimental Protocols
To validate the SAR of ethanesulfonyl piperidine analogs, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in controls.
Chemical Synthesis: Sulfonylation of Piperidine
Objective: Synthesize
Reagents:
-
4-Substituted Piperidine (Core scaffold)
-
Ethanesulfonyl chloride (EtSO
Cl) -
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)[2]
Protocol:
-
Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert Nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq). Cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Critical Control: Monitor the exotherm; rapid addition can lead to bis-sulfonylation or side reactions if other nucleophiles are present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation (TLC/LCMS): Check for the disappearance of the secondary amine (M+H) and appearance of the sulfonamide product (M+H + 92 Da).
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine starting material) and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Biological Assay: HTRF for 11 -HSD1
Objective: Determine
Methodology:
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay detecting cortisol levels.
-
Enzyme: Recombinant human 11
-HSD1 microsomes. -
Substrate: Cortisone (200 nM) + NADPH (200
M). -
Inhibitor: Serial dilution of the Ethanesulfonyl analog (10
M down to 0.1 nM). -
Readout: Competitive immunoassay. A cryptate-labeled anti-cortisol antibody and a d2-labeled cortisol acceptor.
-
Signal Logic: High inhibition
Low Cortisol produced High FRET signal (labeled cortisol binds antibody). -
Low inhibition
High Cortisol produced Low FRET signal (native cortisol displaces labeled cortisol).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for generating ethanesulfonyl piperidine analogs.
Expert Commentary & Pitfalls
As an Application Scientist, I must highlight specific "trapdoors" when working with this moiety:
-
The "Ethyl" Rotational Barrier: Unlike the methyl group, the ethyl group has rotational freedom. In highly constrained pockets (e.g., certain GPCR orthosteric sites), this entropy cost can reduce binding affinity. Always compare with a cyclopropyl-sulfonamide to test if rigidification improves potency.
-
Solubility Cliff: While more soluble than aryl-sulfonamides, ethanesulfonyl analogs are significantly less soluble than their free-amine or acetyl-amide counterparts. Ensure your assay buffer contains <1% DMSO to prevent precipitation during serial dilution.
-
Metabolic Switching: Blocking the sulfonamide metabolism (by moving from Aryl to Ethyl) often shifts the metabolic "soft spot" to the piperidine ring itself (alpha-carbon oxidation). Be prepared to block the piperidine 4-position or introduce fluorine to the ring if stability remains low.
References
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]
-
Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]
-
Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica. [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Medicinal Chemistry
This compound is a key building block in contemporary drug discovery, finding application as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a rigid framework for orienting functional groups for optimal target engagement. The introduction of an ethanesulfonyl group at the 1-position can modulate the basicity of the piperidine nitrogen, influence lipophilicity, and provide a metabolically stable anchor point. The primary alcohol at the 4-position offers a convenient handle for further chemical elaboration.
Given its strategic importance, the efficient and scalable synthesis of this compound is of paramount interest to process chemists and medicinal chemists alike. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.
Precursor Synthesis: A Reliable Route to 4-Piperidinemethanol
Before delving into the comparative synthesis of the target molecule, it is essential to establish a robust and high-yielding protocol for the common precursor, 4-piperidinemethanol. A widely adopted and efficient method involves the reduction of a commercially available ester, ethyl piperidine-4-carboxylate.
Experimental Protocol: Synthesis of 4-Piperidinemethanol
Reaction Scheme:
Caption: Reduction of ethyl piperidine-4-carboxylate to 4-piperidinemethanol.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to 0 °C.
-
The reaction is carefully quenched by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water), and finally, an additional portion of water (three times the initial volume of water).[1]
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The combined filtrate is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-piperidinemethanol as a white solid or colorless oil. This method typically provides a quantitative yield of high purity product.[1]
Trustworthiness of the Protocol: The sequential quenching procedure with water and NaOH is a well-established and safe method for working up LiAlH₄ reductions, resulting in the formation of easily filterable granular aluminum salts. This avoids the formation of gelatinous precipitates that can complicate product isolation.
Comparative Synthesis of this compound
Two primary synthetic strategies emerge for the preparation of this compound: a direct, one-step sulfonylation of 4-piperidinemethanol, and a two-step approach involving the synthesis and subsequent reduction of an intermediate carboxylic acid.
Method 1: Direct Ethanesulfonylation of 4-Piperidinemethanol
This is the most convergent approach, involving the direct reaction of 4-piperidinemethanol with ethanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Workflow for Direct Ethanesulfonylation
Caption: Workflow for the direct synthesis of this compound.
Experimental Protocol: Direct Ethanesulfonylation
Reaction Scheme:
Caption: Direct ethanesulfonylation of 4-piperidinemethanol.
Materials:
-
4-Piperidinemethanol
-
Ethanesulfonyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-piperidinemethanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C is added ethanesulfonyl chloride (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Expertise & Experience: The choice of base is critical. Triethylamine is a common and cost-effective choice. However, for substrates prone to side reactions, a bulkier, non-nucleophilic base like diisopropylethylamine can be advantageous. The reaction is typically exothermic, hence the initial cooling to 0 °C.
Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This alternative strategy involves the initial synthesis of 1-(ethanesulfonyl)piperidine-4-carboxylic acid, followed by its reduction to the target primary alcohol.
Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 2a: Synthesis of 1-(Ethanesulfonyl)piperidine-4-carboxylic acid
Reaction Scheme:
Caption: Synthesis of the carboxylic acid intermediate.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)[2]
-
Ethanesulfonyl chloride
-
Sodium hydroxide (NaOH) or another suitable base
-
Water and an appropriate organic solvent (e.g., THF or Dioxane)
Procedure:
-
Piperidine-4-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
The solution is cooled to 0-5 °C, and ethanesulfonyl chloride (1.1 equivalents) is added dropwise, maintaining the temperature and a basic pH.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by LC-MS).
-
The reaction mixture is acidified with concentrated HCl to a pH of approximately 2, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(ethanesulfonyl)piperidine-4-carboxylic acid.
Step 2b: Reduction of 1-(Ethanesulfonyl)piperidine-4-carboxylic acid
Reaction Scheme:
Caption: Reduction of the carboxylic acid to the final product.
Materials:
-
1-(Ethanesulfonyl)piperidine-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
Procedure:
-
To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C is added a solution of 1-(ethanesulfonyl)piperidine-4-carboxylic acid (1 equivalent) in THF dropwise.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water, as described for the synthesis of 4-piperidinemethanol.
-
The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to give this compound.
Causality Behind Experimental Choices: The reduction of a carboxylic acid requires a strong reducing agent like LiAlH₄, as borohydride reagents are generally not reactive enough.[3][4] The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.[3] The acidic workup (or Fieser workup) is necessary to protonate the intermediate alkoxide and to decompose the aluminum salts.[5]
Quantitative Data and Performance Comparison
| Parameter | Method 1: Direct Sulfonylation | Method 2: Two-Step Synthesis |
| Number of Steps | 1 (from 4-piperidinemethanol) | 2 (from piperidine-4-carboxylic acid) |
| Overall Yield | Good to Excellent (typically >80%) | Moderate to Good (typically 60-75%) |
| Atom Economy | Higher | Lower |
| Reagent Hazards | Ethanesulfonyl chloride is corrosive and lachrymatory. | Involves LiAlH₄ which is pyrophoric and reacts violently with water. |
| Purification | Column chromatography or recrystallization may be required. | Requires purification after each step. |
| Scalability | Generally straightforward to scale up. | The use of LiAlH₄ on a large scale requires specialized equipment and handling procedures. |
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound, the direct ethanesulfonylation of 4-piperidinemethanol (Method 1) is the recommended approach. This method is more convergent, has a higher atom economy, and generally proceeds in higher yield. The purification of the final product is often straightforward.
The two-step synthesis via the carboxylic acid intermediate (Method 2) is a viable alternative, particularly if piperidine-4-carboxylic acid is a more readily available or cost-effective starting material. However, this route is longer and involves the use of the highly reactive and hazardous reagent, lithium aluminum hydride, which may be a limiting factor for some laboratories, especially for larger-scale preparations.
Ultimately, the choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available to the researcher.
References
-
RSC Advances. Supporting Information for "Design, synthesis and biological evaluation of novel acetylcholinesterase inhibitors...". [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
MDPI. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]
-
Chemistry LibreTexts. Reduction of Carboxylic Acids with LiAlH4. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]
-
Collection of Czechoslovak Chemical Communications. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-5β-cholanes. [Link]
-
Chemistry Stack Exchange. Conditions for the reduction of carboxylic acids by LiAlH4. [Link]
-
Beilstein Journal of Organic Chemistry. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Organic Syntheses. 5-OXO-5,6-DIHYDRO-2H-PYRAN-2-YL BENZOATE. [Link]
- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
-
National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]
-
RSC Publishing. Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. [Link]
-
Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. [Link]
- Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Beilstein Journal of Organic Chemistry. Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide mimetics. [Link]
-
Wikipedia. Isonipecotic acid. [Link]
-
RSC Publishing. Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
